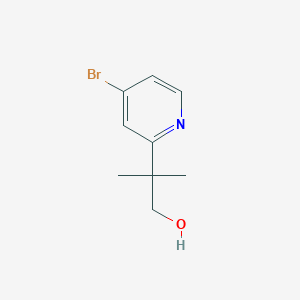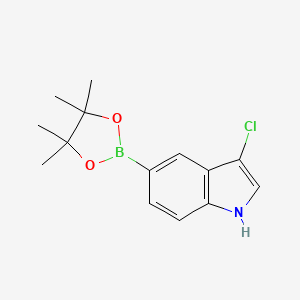
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and an indole ring substituted with a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the reaction of 3-chloro-5-iodoindole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium acetate, to facilitate the formation of the boronic ester. The reaction conditions generally include heating the reaction mixture to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity of the product, as well as implementing efficient purification techniques, such as recrystallization or chromatography, to isolate the compound from any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The chlorine atom on the indole ring can be reduced to form the corresponding hydrogen-substituted indole.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions to oxidize the boronic ester.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed for the reduction of the chlorine atom.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in the presence of a suitable base, such as sodium hydroxide, under reflux conditions.
Major Products
Oxidation: The major product is the corresponding boronic acid.
Reduction: The major product is the hydrogen-substituted indole.
Substitution: The major products are the new derivatives formed by the substitution of the chlorine atom with the nucleophile.
Aplicaciones Científicas De Investigación
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors, through the boronic ester group. The boronic ester can form reversible covalent bonds with hydroxyl or amino groups on the target molecules, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways and processes, making the compound useful in the study of enzyme mechanisms and drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to the presence of both an indole ring and a boronic ester group. This combination of functional groups imparts distinct chemical properties, such as the ability to undergo a wide range of chemical reactions and form reversible covalent bonds with biological targets. These properties make it a valuable compound in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C14H17BClNO2 |
|---|---|
Peso molecular |
277.55 g/mol |
Nombre IUPAC |
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
InChI |
InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)9-5-6-12-10(7-9)11(16)8-17-12/h5-8,17H,1-4H3 |
Clave InChI |
UGDUAWMIDODZMI-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


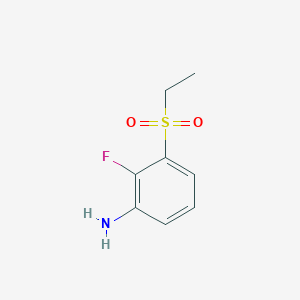
![(2R)-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13908605.png)

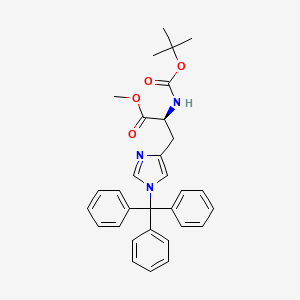
![Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13908630.png)
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]nonane-2,9-dicarboxylate](/img/structure/B13908631.png)
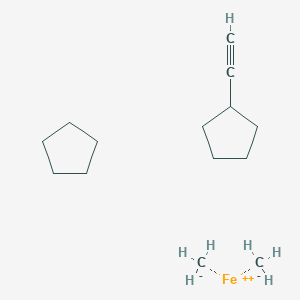


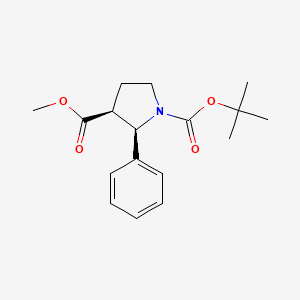
![Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13908668.png)
![(Z)-3-phenyl-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]prop-2-en-1-one](/img/structure/B13908675.png)

